molecular formula C7H12O B094645 cis-3,4-Dimethylcyclopentanone CAS No. 19550-72-2

cis-3,4-Dimethylcyclopentanone

Cat. No.: B094645
CAS No.: 19550-72-2
M. Wt: 112.17 g/mol
InChI Key: ZMGMYCHEWPVBEL-OLQVQODUSA-N
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Description

cis-3,4-Dimethylcyclopentanone: is an organic compound with the molecular formula C₇H₁₂O It is a cyclopentanone derivative where two methyl groups are attached to the third and fourth carbon atoms in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3,4-Dimethylcyclopentanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various reagents, including halogens, acids, and bases, can be used depending on the desired substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

cis-3,4-Dimethylcyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3,4-dimethylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: cis-3,4-Dimethylcyclopentanone is unique due to its specific cis configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its trans isomer or other similar compounds.

Biological Activity

Cis-3,4-Dimethylcyclopentanone (C7H12O) is a cyclic ketone with notable biological activities. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacology and organic synthesis. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentanone ring with two methyl groups at the 3 and 4 positions. Its molecular formula is C7H12O, and it has a molecular weight of 112.17 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of cyclopentanones exhibit antimicrobial activities. For instance, compounds related to this compound have shown effectiveness against various microbial strains, suggesting potential applications in treating infections .

Neuropharmacological Effects

This compound has been explored for its neuropharmacological properties. It serves as an intermediate in the synthesis of optically active cyclic amino acids that bind to the alpha-2-delta subunit of calcium channels. These compounds are useful in treating conditions such as insomnia, epilepsy, and anxiety disorders .

Anti-inflammatory Activity

Studies have reported anti-inflammatory effects associated with cyclopentanones. The mechanism involves the inhibition of pro-inflammatory cytokines, which may contribute to their therapeutic potential in inflammatory diseases .

Synthesis and Biological Evaluation

A significant study focused on the stereoselective synthesis of 3,4-disubstituted cyclopentanones, including this compound. The synthesized compounds were evaluated for their biological activity against various cell lines and microbial strains. The results demonstrated promising antimicrobial and anti-inflammatory activities .

Pharmacological Applications

In pharmacological studies, this compound derivatives were tested for their efficacy in pain management and treatment of psychiatric disorders. The findings suggest that these compounds can modulate neurotransmitter systems effectively .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against various strains
NeuropharmacologicalModulates calcium channels
Anti-inflammatoryInhibits pro-inflammatory cytokines

Properties

IUPAC Name

(3R,4S)-3,4-dimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-3-7(8)4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGMYCHEWPVBEL-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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